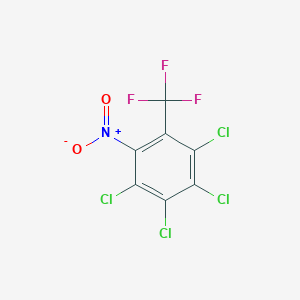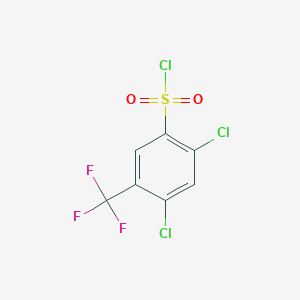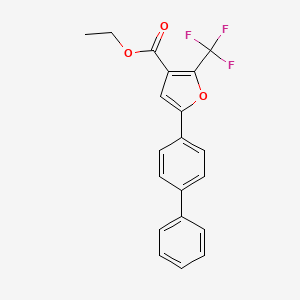
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline (6-ABTQ) is a synthetic small molecule that has been studied for its potential applications in scientific research and lab experiments. 6-ABTQ has been found to possess a variety of biochemical and physiological effects and has been used in a variety of studies, including those related to cancer, inflammation, and cardiovascular disease.
科学研究应用
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been studied for its potential applications in scientific research and lab experiments. It has been found to possess a variety of biochemical and physiological effects, making it useful for a range of studies. 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been used in studies related to cancer, inflammation, and cardiovascular disease. It has also been used in studies related to the regulation of gene expression, the modulation of cell signaling pathways, and the inhibition of enzyme activity.
作用机制
The mechanism of action of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline is not yet fully understood. However, it is believed that 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline may act by modulating the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. It may also interact with various receptors, such as the estrogen receptor and the histamine receptor. Additionally, 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been found to inhibit the activity of certain enzymes, such as protein kinase C, and to activate certain transcription factors, such as NF-κB.
Biochemical and Physiological Effects
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been found to possess a variety of biochemical and physiological effects. In studies, it has been found to reduce inflammation, inhibit cell proliferation, and induce apoptosis. It has also been found to inhibit the growth of tumor cells, reduce oxidative stress, and modulate the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase. Additionally, 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has been found to possess anti-angiogenic and anti-inflammatory properties.
实验室实验的优点和局限性
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline has several advantages and limitations for use in lab experiments. One advantage of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to possess a variety of biochemical and physiological effects, making it useful for a range of studies. However, 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline also has some limitations. For example, it is not water soluble, making it difficult to use in certain experiments. Additionally, it can be toxic at high concentrations, making it important to use caution when handling 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline in the lab.
未来方向
The potential applications of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline are vast and there are many future directions for research. One potential direction is to further investigate the mechanism of action of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline and to explore its potential to modulate the activity of certain enzymes and receptors. Additionally, further research into the biochemical and physiological effects of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline could lead to its use as an anti-inflammatory or anti-cancer agent. Additionally, 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline could be studied for its potential to modulate the activity of certain transcription factors and to regulate gene expression. Finally, further research could be conducted to explore the potential of 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline to inhibit the growth of tumor cells and to reduce oxidative stress.
合成方法
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline can be synthesized through a multistep reaction process involving the reaction of 4-bromophenol with trifluoromethylbenzaldehyde in the presence of sodium hydroxide and acetic anhydride. The resulting product is then converted to 6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline by a series of reactions involving the addition of p-toluenesulfonic acid, sodium bicarbonate, and sodium hydroxide.
属性
IUPAC Name |
3-(4-bromophenyl)-2-(trifluoromethyl)quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrF3NO2/c18-12-4-1-9(2-5-12)13-8-11-7-10(16(23)24)3-6-14(11)22-15(13)17(19,20)21/h1-8H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNBSXVWPZHMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C3C=CC(=CC3=C2)C(=O)O)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-3-(4-bromophenyl)-2-(trifluoromethyl)quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)

![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)


![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)

![Methyl 5-methoxy-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6312622.png)
